Benzyl Alcohol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDDGKGOMKODPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O, Array, C6H5CH2OH | |
| Record name | BENZYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8317 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | BENZYL ALCOHOL | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | BENZYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | benzyl alcohol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Benzyl_alcohol | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27134-46-9 | |
| Record name | Benzenemethanol, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27134-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID5020152 | |
| Record name | Benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzyl alcohol appears as a clear colorless liquid with a pleasant odor. Slightly denser than water. Flash point 194 °F. Boiling point 401 °F. Contact may irritate skin, eyes, and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Liquid; NKRA, Colourless, clear liquid with a faint, aromatic odour, A colorless liquid with a sharp burning taste and slight odor; [ChemIDplus], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a slightly pungent, faint aromatic, fruity odour, A clear colorless liquid with a pleasant odor. | |
| Record name | BENZYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8317 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzenemethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | BENZYL ALCOHOL | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Benzyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Benzyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003119 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | BENZYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Benzyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/310/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | BENZYL ALCOHOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/36 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
401 °F at 760 mmHg (NTP, 1992), 205.3 °C, 205.00 to 206.00 °C. @ 760.00 mm Hg, 205 °C, 401 °F | |
| Record name | BENZYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8317 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Benzyl alcohol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06770 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BENZYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benzyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003119 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | BENZYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BENZYL ALCOHOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/36 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
213 °F (NTP, 1992), 93 °C, 213 °F (closed cup); 220 °F (open cup), 220 °F (105 °C) (open cup), 200 °F (93 °C) (closed cup), 96 °C (205 °F) (Closed cup), 93 °C c.c., 213 °F | |
| Record name | BENZYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8317 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1267 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BENZYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BENZYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BENZYL ALCOHOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/36 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
10 to 50 mg/mL at 70 °F (NTP, 1992), Soluble in water, ethanol and ether, In water, 42,900 mg/L at 25 °C, In water, 35,000 mg/L at 20 °C, Soluble in benzene, methanol, chloroform, ethanol, ether, methanol, chloroform and acetone, One gram dissolves in 25 mL water; one vol dissolves in 1.5 vols of 50% ethyl alcohol; freely soluble in 50% alcohol; miscible with absolute and 94% alcohol, ether, chloroform., 42.9 mg/mL at 25 °C, Solubility in water, g/100ml: 4, slightly soluble in water, soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | BENZYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8317 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzyl alcohol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06770 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BENZYL ALCOHOL | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | BENZYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benzyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003119 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | BENZYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Benzyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/310/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.05 at 1515 °F (USCG, 1999) - Denser than water; will sink, 1.0419 g/cu cm at 24 °C, Percent in saturated air at 20 °C: 0.02; density of saturated air: 1.0005 (air = 1), Liquid heat capacity = 0.520 BTU/lb-F at 68 °F; Liquid thermal conductivity = 1.088 BTU-in/hr-sq ft-F at 70 °F; Saturated vapor density = 0.00161 lb/cu ft at 180 °F; Ideal gas heat capacity = 0.276 BTU/lb-F at 60 °F, Relative density (water = 1): 1.04, 1.040-1.050, 1.05 | |
| Record name | BENZYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8317 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BENZYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BENZYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Benzyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/310/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | BENZYL ALCOHOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/36 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
3.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.72 (Air = 1), Relative vapor density (air = 1): 3.7, 3.72 | |
| Record name | BENZYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8317 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BENZYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BENZYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BENZYL ALCOHOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/36 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.1 mmHg at 68 °F ; 1 mmHg at 136 °F (NTP, 1992), 0.09 [mmHg], 0.094 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 13.2, 0.1 mmHg@68 °F | |
| Record name | BENZYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8317 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzyl alcohol | |
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Color/Form |
Water-white liquid | |
CAS No. |
100-51-6 | |
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Melting Point |
4.5 °F (NTP, 1992), -15..2 °C, 258 K, 5 °F, -15.2 °C, -15 °C, 4.5 °F | |
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Advanced Synthetic Methodologies and Chemical Transformations
Enzymatic Synthesis and Biocatalysis
Enzymatic synthesis, a cornerstone of green chemistry, utilizes biological catalysts to perform chemical transformations with high selectivity and efficiency under mild conditions. In the context of benzyl (B1604629) alcohol, lipases are particularly significant for their role in transesterification reactions.
Lipase-mediated transesterification is a prominent enzymatic method for the synthesis of benzyl esters, such as benzyl acetate, a valuable compound in the fragrance and flavor industries. rsc.orgresearchgate.net This reaction typically involves the transfer of an acyl group from an acyl donor, often vinyl acetate, to benzyl alcohol. The use of vinyl acetate is advantageous as it results in the formation of acetaldehyde as a byproduct, which, being volatile, shifts the reaction equilibrium towards the product side, leading to high conversion rates. researchgate.netnih.gov
The reaction is influenced by various parameters including the choice of lipase, solvent, temperature, and the molar ratio of reactants. For instance, studies have shown that lipases from different microbial sources exhibit varying degrees of catalytic activity and stability in organic solvents. rsc.orgrsc.org Immobilization of lipases on solid supports, such as chitosan-polyphosphate beads, can enhance their operational stability and allow for easier recovery and reuse of the biocatalyst. rsc.orgnih.gov
Table 1: Comparison of Different Lipases in the Transesterification of this compound To explore the data, click on the table headers to sort or use the search bar to filter.
| Lipase Source | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | Time (h) | Reference |
|---|---|---|---|---|---|---|
| Pseudomonas aeruginosa MTCC 5113 (crude) | Vinyl Acetate | Heptane | 30 | 89 | 3 | rsc.org |
| Candida antarctica (commercial) | Vinyl Acetate | Heptane | 30 | 80 | 3 | rsc.org |
| Porcine Pancreas (commercial) | Vinyl Acetate | Heptane | 30 | 15 | 3 | rsc.org |
| Lipozyme RM IM (Rhizomucor miehei) | Vinyl Acetate | Solvent-free | - | 100 | 0.17 | researchgate.net |
| Candida antarctica Lipase B (immobilized) | Vinyl Acetate | Hexane | 30 | 98 | 24 | rsc.org |
The specificity of lipases plays a crucial role in the outcome of the transesterification reaction. Lipases are known for their substrate specificity, which can be influenced by the structure of both the alcohol and the acyl donor. researchgate.net For instance, the conversion yields of esters have been shown to vary depending on the structure of the alcohol, with this compound achieving approximately 90% conversion to benzyl acetate. acs.orgacs.org
Optimization of reaction conditions is key to maximizing the yield of the desired product. Factors such as the enzyme concentration, the ratio of acyl donor to alcohol, and the choice of solvent significantly impact the reaction rate and equilibrium conversion. researchgate.net For example, in the synthesis of benzyl acetate, using an excess of vinyl acetate can drive the reaction to completion. researchgate.net The selection of a suitable organic solvent is also critical, as it affects the solubility of the substrates and the activity of the lipase. rsc.orgconfex.com Nonpolar solvents like heptane and hexane are often preferred for these reactions. rsc.orgrsc.orgresearchgate.net
The enzymatic synthesis of this compound derivatives aligns well with the principles of green chemistry. rsc.org The use of biocatalysts like lipases avoids the need for harsh chemical reagents and reduces the generation of hazardous waste. researchgate.netnih.gov These reactions are typically conducted under mild temperature and pressure conditions, leading to energy savings. daneshyari.com
Furthermore, the development of solvent-free reaction systems represents a significant advancement in green chemistry. researchgate.net By eliminating the organic solvent, the process becomes more environmentally friendly and cost-effective, as it simplifies product separation and reduces solvent waste. The ability to reuse immobilized enzymes for multiple reaction cycles further enhances the sustainability of the process. rsc.orgnih.gov Biocatalysis, therefore, offers a more sustainable alternative to traditional chemical synthesis methods for producing valuable chemicals from this compound. daneshyari.comresearchgate.net
Electrochemical and Photoelectrocatalytic Oxidation
Electrochemical and photoelectrocatalytic methods provide alternative green routes for the selective oxidation of this compound to valuable products like benzaldehyde (B42025) and benzoic acid. rsc.orgrsc.org These techniques utilize electrical energy or light to drive chemical transformations, often with high selectivity and under ambient conditions.
The electrochemical oxidation of this compound can be tailored to selectively produce either benzaldehyde or benzoic acid by controlling the electrode material, applied potential, and electrolyte conditions. rsc.orgnih.gov Noble metals such as palladium and gold, as well as transition metal-based catalysts like nickel and cobalt oxides/hydroxides, have been extensively studied for this reaction. rsc.orgrsc.org For instance, nickel-based electrocatalysts have shown high efficiency for the selective oxidation of this compound to benzaldehyde, with Faradaic efficiencies reaching up to 97%. nih.gov In contrast, platinum electrodes tend to favor the formation of benzoic acid. epa.gov
Photoelectrocatalysis combines photocatalysis with electrochemistry to enhance the efficiency and selectivity of the oxidation process. rsc.org Using semiconductor photoanodes, such as those based on TiO2 or BiVO4, the oxidation of this compound can be driven by light, often leading to high selectivity for benzaldehyde. acs.orgrsc.orgresearchgate.net The selectivity can be influenced by the properties of the photocatalyst and the reaction environment. For example, a Bi2MoO6@TiO2NTA photoanode has been reported to achieve 100% selectivity for the conversion of this compound to benzaldehyde. researchgate.net
Table 2: Performance of Various Catalytic Systems in the Oxidation of this compound To explore the data, click on the table headers to sort or use the search bar to filter.
| Catalyst | Method | Primary Product | Selectivity (%) | Conversion (%) | Reference |
|---|---|---|---|---|---|
| β-Ni(OH)2 | Electrochemical | Benzaldehyde | >97 | - | nih.gov |
| Co1/NC | Catalytic Oxidation | Benzaldehyde | ~99.9 | 95.2 | rsc.org |
| Bi-based with MOF | Electrochemical | Benzaldehyde | - | - | acs.orgnih.gov |
| Bi4O5Br2 | Photocatalytic | Benzaldehyde | >99 | >99 | daneshyari.com |
| Bi2MoO6@TiO2NTA | Photoelectrocatalytic | Benzaldehyde | 100 | - | researchgate.net |
| Pd-Fe/TiO2 | Catalytic Oxidation | Benzaldehyde | - | - | cardiff.ac.uk |
| Pt electrode | Electrochemical | Benzoic Acid | - | - | epa.gov |
| Cu electrode | Electrochemical | Benzaldehyde & Benzoic Acid | - | - | epa.gov |
| PdOx/C | Electrochemical | Benzaldehyde | up to 99 | - | confex.com |
The mechanism of electrocatalytic oxidation of this compound is complex and depends on the catalyst and reaction conditions. On noble metal surfaces like gold, the reaction in an alkaline medium is proposed to initiate with the deprotonation of the hydroxyl group, followed by the deprotonation of the α-C-H bond, facilitated by the catalyst surface. rsc.org
For transition metal oxides, such as nickel oxyhydroxide (NiOOH), the oxidation of this compound is believed to be mediated by the higher oxidation state of the metal (Ni³⁺). rsc.orgresearchgate.net The reaction can proceed through different pathways, including a redox mechanism or a vacancy-driven mechanism. researchgate.net In photoelectrocatalytic systems, the oxidation is initiated by photogenerated holes at the semiconductor surface. These holes can directly oxidize the adsorbed this compound or generate highly reactive species like hydroxyl radicals (•OH) that, in turn, oxidize the alcohol. acs.org The specific pathway can influence the product selectivity. For instance, direct hole oxidation is suggested to favor the selective formation of benzaldehyde. daneshyari.com
Novel Synthesis Routes for Derivatives and Nanomaterials
Hypercrosslinked resins are a class of porous polymers with high specific surface areas and excellent adsorption capabilities. A facile method for their synthesis involves the chloromethylation of simple aromatic molecules followed by a continuous Friedel-Crafts alkylation. ias.ac.in While not exclusively starting from this compound, this methodology is highly relevant as this compound and its derivatives can act as precursors in Friedel-Crafts reactions.
The general synthetic strategy involves two main steps:
Chloromethylation: An aromatic precursor is reacted with a chloromethylating agent, such as chloromethyl methyl ether, in the presence of a catalyst like zinc chloride. This step introduces chloromethyl groups onto the aromatic ring, creating reactive sites for subsequent crosslinking. ias.ac.in
Friedel-Crafts Alkylation: A Lewis acid catalyst, most commonly iron(III) chloride (FeCl₃), is then added to initiate the alkylation reaction. ias.ac.instrath.ac.uk The chloromethylated intermediates react with other aromatic rings, forming a rigid, crosslinked network. This process is often carried out in a swelling solvent, like 1,2-dichloroethane, which allows the polymer chains to be held apart, creating a permanent microporous structure upon removal of the solvent. strath.ac.uk
This compound itself can be used as a benzylation reagent in Friedel-Crafts reactions, offering a more environmentally benign alternative to alkyl halides. acgpubs.org The reaction between an arene and this compound, catalyzed by a solid acid catalyst, leads to the formation of diarylmethanes, which are fundamental C-C linked structures in these resins. acgpubs.org The reactivity and outcome are sensitive to the substituents on the aromatic ring of the this compound. acgpubs.org The choice of catalyst is critical, with Lewis acids like FeCl₃, AlCl₃, and SnCl₄ being widely used. strath.ac.uk The reaction kinetics and the resulting polymer morphology are dependent on the catalyst-to-monomer ratio. ed.ac.uk
Table 2: Key Components in Hypercrosslinked Resin Synthesis via Friedel-Crafts Alkylation
| Component | Role | Examples | Reference |
|---|---|---|---|
| Aromatic Monomer/Precursor | Forms the backbone of the polymer network. | Benzene (B151609), Toluene, Naphthalene, Diphenyl, Polystyrene | ias.ac.instrath.ac.uk |
| Crosslinker/Alkylating Agent | Creates bridges between aromatic units. | Chloromethyl methyl ether, α,α′-dichloro-p-xylene, this compound | ias.ac.inacgpubs.orged.ac.uk |
| Friedel-Crafts Catalyst | Initiates the alkylation reaction. | FeCl₃, AlCl₃, SnCl₄, ZnCl₂ | strath.ac.uk |
| Solvent | Swells the polymer chains to create porosity. | 1,2-dichloroethane, Nitrobenzene | ias.ac.ined.ac.uk |
This compound has emerged as a versatile medium for the non-aqueous synthesis of a variety of inorganic oxide nanoparticles, including titanium(IV) oxide (TiO₂), iron(III) oxide (Fe₂O₃), and zinc oxide (ZnO). rsc.orgnih.gov In these syntheses, this compound serves a dual role as both a solvent and a reagent that interacts with metal chloride precursors. rsc.orgnih.govresearchgate.net This method offers a route to crystalline nanoparticles with uniform size and good dispersibility at relatively low temperatures. rsc.orgembrapa.br
The reaction involves the solvothermal treatment of metal precursors, such as metal chlorides, alkoxides, or acetylacetonates, in this compound. researchgate.netembrapa.br For example, crystalline nanoparticles of TiO₂, Fe₂O₃, and ZnO have been successfully prepared by reacting their respective metal chlorides with this compound. rsc.orgnih.govresearchgate.net The morphology and properties of the resulting nanoparticles can be influenced by the specific reaction conditions and the nature of the metal precursor. For instance, iron oxide highly dispersed on a TiO₂ nanoparticle support has shown catalytic activity in the oxidation of this compound. rsc.org The versatility of this approach is demonstrated by its application to a range of metal oxides, yielding nanocrystals with diameters typically in the range of 3-12 nm. embrapa.br
The underlying chemical pathway for the formation of metal oxide nanoparticles in this compound can be described by a unimolecular nucleophilic substitution (Sₙ1) reaction mechanism. rsc.orgnih.govresearchgate.net This mechanism is favored due to the unique structure of this compound, which allows for the ready formation of a stable benzyl carbocation. researchgate.netrsc.org
The key steps in the proposed Sₙ1 mechanism are:
Formation of a Benzyl Carbocation: The carbon-oxygen bond in this compound can dissociate, particularly at elevated temperatures, to form a benzyl carbocation (C₆H₅CH₂⁺) and a hydroxide ion. The stability of the benzyl carbocation is enhanced by the delocalization of the positive charge over the adjacent benzene ring through p-p conjugation. researchgate.net
Nucleophilic Substitution: The formed benzyl carbocation is then susceptible to nucleophilic attack. In the context of nanoparticle synthesis from metal chlorides, chloride ions (Cl⁻) act as nucleophiles, reacting with the carbocation to form benzyl chloride. researchgate.net
Formation of Metal Hydroxide: The reaction concurrently produces metal hydroxide species from the metal precursor and the hydroxide ions generated in the first step. researchgate.net
Condensation to Metal Oxide: The metal hydroxide intermediates subsequently undergo condensation reactions to form the final metal oxide nanoparticles and water. researchgate.net
This Sₙ1 pathway highlights the active role of this compound not just as a high-boiling point solvent but as a crucial reactant that facilitates the conversion of metal precursors into crystalline oxides. researchgate.netrsc.org
A variety of synthetic methodologies have been developed for the preparation of substituted this compound derivatives, which are important structural motifs in many pharmaceuticals and natural products. These methods often focus on the stereoselective construction of C-C and C-O bonds at the benzylic position.
One prominent approach is the Suzuki-Miyaura cross-coupling reaction . This method allows for the synthesis of benzylic alcohols by coupling aryl halides or triflates with potassium acetoxymethyltrifluoroborate, providing good yields of the desired products. organic-chemistry.org
Transition-metal-catalyzed asymmetric reactions offer powerful tools for creating chiral this compound derivatives. A palladium/copper co-catalyzed enantio- and diastereodivergent benzylic substitution has been reported. nih.gov This reaction utilizes benzyl geminal dicarboxylates as electrophiles and allows for the construction of two adjacent stereocenters with high yields and excellent stereoselectivity (up to 94% yield, >20:1 dr, and >99% ee). nih.gov The stereochemical outcome can be controlled simply by changing the configuration of the chiral ligands on the metal catalysts. nih.gov
Other C-C bond-forming reactions include the rhodium-catalyzed addition of arylboronic acids to aldehydes and the dual nickel/photoredox-catalyzed reductive cross-coupling of aryl halides with α-bromobenzoates. organic-chemistry.org Additionally, benzylic C-H bonds can be directly oxidized to form alcohols. For example, the use of bis(methanesulfonyl) peroxide as an oxidant enables the selective synthesis of benzylic alcohols without over-oxidation to the corresponding ketones. organic-chemistry.org This transformation is compatible with a broad range of functional groups, including olefins and alkynes. acs.org
Table 3: Summary of Synthetic Methods for Substituted this compound Derivatives
| Synthetic Method | Key Reagents/Catalysts | Type of Transformation | Key Features | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Cross-Coupling | Palladium catalyst, Potassium acetoxymethyltrifluoroborate | C-C bond formation | Couples aryl halides/triflates to form benzylic alcohols. | organic-chemistry.org |
| Pd/Cu Co-catalyzed Asymmetric Substitution | Palladium and Copper catalysts with chiral ligands | Stereoselective C-C bond formation | Creates two adjacent stereocenters with high diastereo- and enantioselectivity. | nih.gov |
| Benzylic C-H Oxidation | Bis(methanesulfonyl) peroxide, Copper(I) acetate | C-H to C-O bond transformation | Selective mono-oxidation of alkylated benzenes to benzylic alcohols. Broad functional group tolerance. | organic-chemistry.orgacs.org |
| Rh-catalyzed Addition | Rhodium catalyst, Tri(tert-butyl)phosphine ligand | C-C bond formation | Addition of arylboronic acids to aldehydes. | organic-chemistry.org |
| HCl/Dioxane System | Concentrated HCl, 1,4-dioxane | Substitution and Cyclooligomerization | Converts substituted benzyl alcohols to benzyl chlorides or cyclic trimers depending on substituents. | acgpubs.org |
Mechanistic Studies of Biological and Biochemical Interactions
Cellular and Subcellular Mechanisms of Action
Benzyl (B1604629) alcohol exerts a range of effects at the cellular and subcellular levels, influencing the structural and functional integrity of various cellular components. Its lipophilic nature allows it to readily partition into cellular membranes, leading to a cascade of events that can alter cellular homeostasis and function.
Benzyl alcohol is known to disrupt the integrity of cell membranes, a consequence of its physicochemical properties. patsnap.com As a relatively lipophilic molecule, it can insert itself into the lipid bilayer of cell membranes. kit.edu This insertion disrupts the electrostatic interactions between the charged head groups of the membrane lipids, leading to an increase in membrane fluidity. kit.edu
Studies have demonstrated a dose-dependent effect of this compound on membrane fluidity. For instance, in rat liver plasma membranes, a noticeable increase in fluidity was observed starting at a concentration of 10 mM, with the effect escalating up to 100 mM. epa.gov Similarly, in renal epithelial cells, this compound induced a dose-dependent decrease in lipid order, signifying increased fluidity. nih.gov The effects on membrane fluidity are not uniform across the bilayer. At concentrations up to 50 mM, this compound primarily affects the inner leaflet of the red blood cell membrane, while higher concentrations impact both the inner and outer leaflets. nih.gov
This alteration in membrane fluidity can have significant consequences for cellular function. The increased fluidity can affect the activity of intrinsic membrane enzymes. epa.gov Furthermore, the disruption of the membrane can lead to cell lysis and death, a mechanism that contributes to its antimicrobial properties. patsnap.com
Table 1: Effects of this compound on Cell Membrane Fluidity
| Cell Type | Concentration | Observed Effect | Reference |
|---|---|---|---|
| Rat Liver Cells | 10 mM (threshold) | Increased membrane fluidity | kit.edu |
| Mammalian Cancer Cells | 5-50 mM | Linear increase in effects on heat shock responses | kit.edu |
| Alfalfa Cells | 5 mM | Suppression of cold sensing | kit.edu |
| Grapevine Cells | 4 mM | Suppression of cold-induced microtubule disassembly | kit.edu |
| Human Red Blood Cells | Up to 50 mM | Primarily affects inner leaflet fluidity | nih.gov |
| Human Red Blood Cells | Above 50-60 mM | Affects both inner and outer leaflet fluidity | nih.gov |
| Renal Epithelial (MDCK) Cells | Dose-dependent | Decrease of lipid order | nih.gov |
This compound has been shown to induce mitochondrial dysfunction, particularly at higher concentrations. researchgate.net A key indicator of this dysfunction is the loss of mitochondrial membrane potential. researchgate.net Research has demonstrated that this compound alone can cause a loss of mitochondrial membrane potential, which can ultimately lead to cell toxicity. researchgate.netnih.gov
The mitochondrion is a critical organelle for cellular energy production and is involved in various cellular processes, including apoptosis. The disruption of the mitochondrial membrane potential can impair ATP synthesis and increase the production of reactive oxygen species (ROS), leading to oxidative stress. nih.govnih.gov While the precise mechanisms of this compound-induced mitochondrial damage are still being elucidated, it is clear that this organelle is a significant target. The lipophilic nature of this compound likely facilitates its interaction with the mitochondrial membranes, leading to the observed disruptive effects.
The effects of this compound extend to the internal membranes of the cell, including the nuclear envelope. Studies in Saccharomyces cerevisiae have revealed that treatment with this compound can lead to a "leaky" nuclear membrane. istanbul.edu.tristanbul.edu.tr This increased permeability is associated with structural and functional defects in the nuclear pore complexes (NPCs), the channels that regulate the transport of molecules between the nucleus and the cytoplasm. istanbul.edu.trdergipark.org.tr
Visualization of the nuclear membrane in yeast cells treated with this compound showed significant deformities. istanbul.edu.trdergipark.org.tr By analyzing the distribution of fluorescently tagged proteins that shuttle between the nucleus and cytoplasm, researchers have demonstrated that this compound increases the diffusion limit across the nuclear membrane. istanbul.edu.trdergipark.org.tr This suggests that the barrier function of the nuclear envelope is compromised, potentially disrupting the carefully regulated exchange of macromolecules and contributing to the compound's antifungal activity. istanbul.edu.tr
This compound can induce the aggregation of proteins, a phenomenon that has been linked to its ability to cause partial unfolding of protein structures. nih.govnih.gov Rather than causing a complete global unfolding, this compound appears to perturb specific, localized regions of a protein. nih.gov This partial unfolding can expose hydrophobic residues that are normally buried within the protein's core, leading to intermolecular interactions and subsequent aggregation. nih.gov
Studies on cytochrome c have shown that this compound induces aggregation by specifically causing the partial unfolding of a region around the methionine-80 residue. nih.gov Similarly, with interferon α-2a, a pharmaceutically relevant protein, this compound was found to induce aggregation by populating a partially unfolded intermediate. nih.gov The extent of aggregation induced by this compound can be influenced by the initial conformational stability of the protein. nih.gov For instance, proteins that have been structurally perturbed during processes like lyophilization are more susceptible to aggregation upon reconstitution with this compound. nih.gov
Table 2: this compound-Induced Protein Aggregation
| Protein | Key Finding | Mechanism | Reference |
|---|---|---|---|
| Cytochrome c | Induced aggregation in isothermal conditions. | Partial unfolding of a local protein region around Met80. | nih.gov |
| Interferon α-2a (IFNA2) | Induced aggregation in a concentration-dependent manner. | Populates a partially unfolded intermediate. | nih.gov |
| Recombinant human interleukin-1 receptor antagonist (rhIL-1ra) | Fostered aggregation during reconstitution of lyophilized samples. | Aggregation correlates with the degree of structural perturbation in the dried state. | nih.gov |
This compound has been shown to interact with and inhibit the activity of specific enzymes, including carbonic anhydrases and cytochrome P450.
Carbonic Anhydrases: this compound acts as a micromolar inhibitor of human carbonic anhydrase II (CA II). nih.govresearchgate.net X-ray crystallographic studies have revealed the specific binding mode of this compound within the enzyme's active site. It anchors to the active site by forming a hydrogen bond with the zinc-bound water molecule. nih.govcnr.it This interaction is crucial for its inhibitory effect. The inhibition constant (Kᵢ) for hCA II was found to be 153.5 μM after a one-hour incubation period. cnr.it This binding mode is similar to that of phenols, which also anchor to the zinc-coordinated water molecule. researchgate.netnih.gov
Cytochrome P450: In vitro experiments have demonstrated that this compound can dose-dependently inhibit the activity of cytochrome P450 (P450) enzymes. nih.govnih.gov P450 enzymes are a superfamily of monooxygenases involved in the metabolism of a wide range of compounds. The inhibitory effect of this compound on P450 enzymes was significant, with a 2.5 mM concentration causing over 30% inhibition and a 10 mM concentration leading to over 80% inhibition. nih.gov This inhibition of P450 activity can have significant implications for the metabolism of other drugs and xenobiotics. researchgate.net
Interaction with Specific Enzymes (e.g., Carbonic Anhydrases, Cytochrome P450)
Implications for Drug Metabolism
This compound has been shown to interact with key enzyme systems involved in drug metabolism, which can have implications for co-administered therapeutic agents. Research indicates that this compound can inhibit cytochrome P450 (CYP450) enzymes. nih.gov A study investigating the potential of this compound to protect against acetaminophen-induced liver toxicity found that it dose-dependently inhibits the activity of cytochrome P450 enzymes. nih.gov This inhibition reduces the metabolic activation of acetaminophen, thereby attenuating liver injury in mice. nih.gov However, the protective effect was not observed in primary human hepatocytes, and at higher doses, this compound itself was found to cause mitochondrial dysfunction and cell toxicity. nih.gov These findings suggest that by inhibiting CYP450 enzymes, this compound can alter the metabolism of other drugs that are substrates for these enzymes, potentially leading to altered efficacy or toxicity profiles.
Biochemical Pathways and Metabolic Fate
The metabolism of this compound in humans and other mammals primarily involves its oxidation to benzoic acid, followed by conjugation and excretion. nih.govwikipedia.orgcdc.gov This process is a critical detoxification pathway.
The principal metabolic route for this compound begins with its rapid oxidation to benzoic acid. nih.govwikipedia.org This biotransformation occurs in the liver. Following its formation, benzoic acid undergoes a conjugation reaction with the amino acid glycine (B1666218). nih.govcdc.govchemicalbook.com This enzymatic process results in the formation of hippuric acid, which is then excreted in the urine. nih.govwikipedia.org The measurement of urinary hippuric acid has been explored as a potential biomarker for occupational exposure to this compound. nih.govnih.gov One study of workers exposed to this compound showed significantly increased post-shift urinary concentrations of both this compound and hippuric acid compared to pre-shift levels and non-exposed controls. nih.govnih.gov
| Analyte | Post-/Pre-shift Geometric Mean Ratio | P-value |
|---|---|---|
| This compound (BeOH) | 7.5 - 7.8 | < 0.001 |
| Hippuric Acid (HA) | 4.3 - 4.5 | < 0.001 |
After the initial oxidation of this compound to benzoic acid, the subsequent and crucial detoxification step is conjugation with glycine. nih.govcdc.gov This reaction is catalyzed by the enzyme glycine N-acyltransferase and occurs within the mitochondria of liver cells. chemicalbook.comnih.gov The product of this conjugation, hippuric acid, is a water-soluble compound that is readily eliminated from the body via the kidneys. nih.govchemicalbook.com The availability of glycine can be a rate-limiting factor in this detoxification process. High exposure to benzoate can deplete glycine stores, potentially leading to an accumulation of acyl-CoA intermediates and sequestration of free Coenzyme A. nih.gov
While oxidation to benzoic acid is the primary pathway in mammals, alternative metabolic routes have been identified in microorganisms. In the bacterium Pseudomonas putida CSV86, this compound can be metabolized via the catechol ortho-cleavage pathway. nih.govresearchgate.net This pathway involves the conversion of this compound to benzaldehyde (B42025), then to benzoate, and subsequently to catechol. nih.govresearchgate.net The catechol then undergoes ortho-ring cleavage as part of the β-ketoadipate pathway. researchgate.net This contrasts with the more commonly observed meta-cleavage pathway for catechol in other instances. nih.govresearchgate.net This metabolic route is induced by the aromatic alcohol, which activates an upper regulon of enzymes responsible for converting the alcohol to an acid. nih.gov
Significant differences in the metabolism of this compound exist between neonates and adults, particularly in premature infants. cdc.govdrugs.comnih.gov Neonates, and especially those born prematurely, have an immature hepatic and renal capacity for metabolizing this compound. drugs.comnih.gov The primary issue lies in the deficient capacity for glycine conjugation of the benzoic acid metabolite. cdc.govnih.gov This immaturity in the detoxification process can lead to the accumulation of benzoic acid, resulting in severe metabolic acidosis. cdc.govnih.gov
A study comparing preterm and term neonates found a greater accumulation of benzoic acid in the serum of preterm infants. nih.gov This was evidenced by significantly higher peak levels and a larger area under the curve (AUC) for benzoic acid in this group. nih.gov Furthermore, a higher percentage of the this compound dose was excreted as benzoic acid in the urine of preterm infants, while less hippuric acid was present, confirming the deficiency in the glycine conjugation pathway. nih.gov
| Parameter | Preterm Neonates | Term Neonates | P-value |
|---|---|---|---|
| Normalized Peak Serum Level (kg/l) | 2130.6 | 237.8 | < 0.001 |
| Normalized AUCIV (kg·h/l) | 1253.2 | 483.0 | < 0.01 |
This metabolic vulnerability in neonates was tragically highlighted by reports of neonatal deaths associated with the use of intravascular flush solutions containing this compound as a preservative. cdc.gov
Toxicological Research and Risk Assessment
Molecular and Cellular Toxicology
Benzyl (B1604629) alcohol's toxic effects at the molecular level involve the induction of programmed cell death (apoptosis) and uncontrolled cell death (necrosis), generation of damaging reactive oxygen species, and activation of specific enzymatic pathways that lead to cellular demise.
Studies on cultured human retinal pigment epithelial (RPE) cells have demonstrated that benzyl alcohol can induce both apoptosis and necrosis. arvojournals.orgarvojournals.org The mechanism of cell death is dependent on the concentration and duration of exposure. One study found that while lower concentrations of this compound had minimal effects, a concentration of 9 mg/mL led to a significant increase in cell death. arvojournals.orgarvojournals.org After a six-hour exposure to this concentration, the cell population consisted of 19.0% early apoptotic cells and 64.2% apoptotic necrotic cells. arvojournals.orgarvojournals.org Another investigation noted that the primary mechanism of cell death was necrosis. ncku.edu.twnih.gov This dual cytotoxic potential highlights the compound's significant impact on cell viability.
Interactive Data Table: Effect of 9 mg/mL this compound on Human RPE Cells
| Exposure Time | Cell State | Percentage of Cells |
| 2 hours | Necrotic | 10.3% |
| 2 to 6 hours | Apoptotic Necrotic | 64.2% - 71.4% |
| 6 hours | Early Apoptotic | 19.0% |
A key mechanism underlying this compound's cytotoxicity is the rapid induction of oxidative stress. arvojournals.org Exposure of RPE cells to this compound triggers the immediate production of reactive oxygen species (ROS). arvojournals.orgarvojournals.org These highly reactive molecules can damage cellular components like lipids, proteins, and DNA, leading to cellular dysfunction and death. The surge in ROS is a critical initiating event in the apoptotic signaling cascade. arvojournals.orgarvojournals.orgarvojournals.org
This compound-induced apoptosis in RPE cells proceeds through multiple signaling pathways. The apoptotic process involves both caspase-dependent and caspase-independent mechanisms. arvojournals.orgarvojournals.org
Caspase-Dependent Pathway: The production of ROS leads to the activation of an initiator caspase, caspase-8. This subsequently impairs the mitochondrial transmembrane potential and triggers the activation of executioner caspases, including caspase-9 and caspase-3, which then dismantle the cell. arvojournals.orgarvojournals.org The activation of caspase-8 was observed to increase 1.23-fold after just 30 minutes of exposure. arvojournals.org
Caspase-Independent Pathway: Alongside the caspase cascade, this compound also induces the translocation of the apoptosis-inducing factor (AIF) into the cell nucleus. arvojournals.orgarvojournals.org AIF is a mitochondrial protein that can cause DNA fragmentation and cell death without the involvement of caspases.
This dual-pathway induction demonstrates that this compound triggers a robust and multifaceted apoptotic response in cells. arvojournals.orgarvojournals.org
This compound is frequently used as a preservative in therapeutic formulations, such as triamcinolone acetonide suspensions used in ophthalmology. arvojournals.orgarvojournals.orgncku.edu.tw However, research has shown that clinically relevant concentrations can be toxic to normal cells. In vitro studies on RPE cells found that this compound at 9.0 mg/mL, the concentration present in some commercial suspensions, was toxic within five minutes. ncku.edu.twnih.gov Even at a diluted concentration of 0.225 mg/mL, which can be the resulting concentration after injection into the vitreous cavity, the compound caused ultrastructural damage and impaired RPE cell function after two hours. ncku.edu.twnih.gov This highlights a significant risk associated with its use as a preservative in intraocular medications. arvojournals.org
Systemic Toxicity and Organ-Specific Effects
Beyond localized cellular toxicity, this compound can exert profound effects on the entire system, with the central nervous system being particularly vulnerable.
This compound exposure has been linked to severe neurological dysfunction, particularly in neonates. Immature metabolic pathways in premature infants lead to the accumulation of this compound and its metabolite, benzoic acid, resulting in a life-threatening condition known as "gasping syndrome". taylorandfrancis.comclintox.orgmedscape.com This syndrome is characterized by a sudden onset of gasping respiration, gradual neurologic deterioration, convulsions, paralysis, and cardiovascular collapse. wikipedia.org It has been associated with multiple fatalities in neonates who received intravenous flush solutions containing this compound as a preservative. taylorandfrancis.commedscape.com
In surviving very low birth weight infants exposed to this compound, a dramatic increase in long-term neurologic handicaps has been observed. nih.gov One study compared infants from a period before and after the discontinuation of this compound in neonatal intensive care units. The incidence of cerebral palsy dropped from 50% in the exposed group to 2.4% in the unexposed group. nih.gov
In adults, acute intoxication from inhaling paint stripping agents containing this compound has been reported to cause direct injury to the central nervous system, leading to impaired consciousness. nih.govjst.go.jp An autopsy of one individual who experienced rapid consciousness disturbance and death following exposure revealed microscopic degeneration in the central nervous system, specifically central chromatolysis in the pontine nuclei and grumose degeneration in the cerebellar dentate nucleus. nih.gov This indicates that this compound can cause rapid and severe pathological changes within the brain. nih.gov
Cardiovascular Effects (e.g., Vasodilation, Hypotension)
High concentrations of this compound can lead to toxic effects such as vasodilation and hypotension wikipedia.org. In animal models, this compound has been shown to influence vascular response. A study investigating the effects of this compound on Angiotensin II (Ang II)-induced vascular and renal injury in mice found that it improved the vasodilatory response nih.govresearchgate.net. In this study, compared to the Ang II-treated group, this compound administration led to a reduction in both systolic and diastolic blood pressure nih.govnih.gov. Specifically, after four weeks of treatment, systolic blood pressure was reduced by 11.58% and diastolic blood pressure by 14.62% nih.govresearchgate.netnih.gov. Furthermore, this compound treatment significantly restored vasodilation reactivity in response to sodium nitroprusside, which was diminished in the Ang II group nih.govnih.gov. In humans, a transient erythematous reaction along venous tributaries, termed 'transient pseudophlebitis', has been reported immediately following intravenous administration of a medication containing this compound as a preservative, which was attributed to its known vasodilatory properties researchgate.net.
Hepatic and Renal Considerations
The liver is the primary site of this compound metabolism, where it is oxidized to benzoic acid wikipedia.orgnih.gov. This is then conjugated with glycine (B1666218) to form hippuric acid, which is excreted in the urine wikipedia.org. Cases of this compound poisoning in humans have been associated with renal dysfunction and metabolic acidosis nih.govnih.gov.
In a study on mice, this compound was found to protect against acetaminophen-induced liver injury by inhibiting cytochrome P450 enzymes, which are involved in the metabolic activation of acetaminophen duke.edu. However, at high doses, this compound itself was observed to cause mitochondrial dysfunction and cell death duke.edu. Another study using zebrafish embryos as a model for developmental toxicity demonstrated that exposure to this compound led to degenerated liver formation nih.govbohrium.com. In a murine model of Angiotensin II-induced injury, this compound treatment was found to reverse renal structural damage and reduce elevated levels of serum urea nitrogen, creatinine, and cystatin C nih.govresearchgate.netnih.gov.
Reproductive and Developmental Toxicity Studies
Maternal and Fetal Weight Effects
Reproductive and developmental toxicity studies of this compound in animal models have yielded some findings regarding maternal and fetal weight. In one study using mice, administration of this compound was associated with lower maternal body weights and decreased mean litter weights nih.gov. Another study also reported a decrease in fetal weight compared to control groups epa.gov. However, a separate study found no significant differences in these parameters between control and this compound-treated animals nih.gov. In a study by Hardin et al. (1987), maternal toxicity was observed in mice exposed to 750 mg/kg/day of this compound during gestation days 6-13 ornl.gov.
Resorptions and Malformations in Animal Models
The available data on the induction of resorptions and malformations by this compound are limited. One study noted that benzoic acid, a metabolite of this compound, was associated with an increased number of resorptions and malformations in hamsters nih.gov. However, studies in other animal models, such as mice and rats, have not reported similar findings for this compound itself nih.gov. A study in zebrafish embryos exposed to this compound revealed pathological alterations including pericardial edema, cardiac malformation, and a reduction in the number of normal blood vessels nih.govbohrium.com.
Genotoxicity and Carcinogenicity Assessments
In Vitro and In Vivo Genotoxicity Assays
The genotoxicity of this compound has been evaluated in a variety of in vitro and in vivo assays, with some conflicting results. Several studies have reported that genotoxicity tests for this compound were mostly negative nih.gov. For instance, it was found to be not mutagenic in reverse mutation assays with Salmonella typhimurium strains, with or without metabolic activation epa.govnih.gov.
However, other assays have indicated potential genotoxic effects. In the mouse L5178Y/tk+/- lymphoma forward mutation assay, this compound induced an increase in trifluorothymidine-resistant cells in the absence of metabolic activation (S9), an effect that was associated with toxicity nih.gov. In cultured Chinese hamster ovary (CHO) cells, treatment with this compound produced an equivocal increase in sister chromatid exchanges, both with and without S9 nih.gov. A significant increase in chromosomal aberrations was observed in CHO cells only in the presence of S9 nih.gov. The alkaline comet assay showed a significant increase in tail moment and % tail DNA in human peripheral lymphocytes at 25 and 50 mM concentrations of this compound nih.govresearchgate.net. An in vivo comet assay using haemocytes of Drosophila melanogaster also showed that this compound induced DNA damage in a dose-dependent manner researchgate.net.
Below is an interactive data table summarizing the findings from various genotoxicity assays.
| Assay Type | Test System | Metabolic Activation | Result | Reference |
| Reverse Mutation Assay | S. typhimurium TA98, TA100, TA1535, TA1537 | With and without S9 | Negative | epa.govnih.gov |
| Mouse Lymphoma Assay | L5178Y/tk+/- cells | Without S9 | Positive | nih.gov |
| Mouse Lymphoma Assay | L5178Y/tk+/- cells | With S9 | Negative | nih.gov |
| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) cells | With and without S9 | Equivocal | nih.gov |
| Chromosomal Aberrations | Chinese Hamster Ovary (CHO) cells | Without S9 | Negative | nih.gov |
| Chromosomal Aberrations | Chinese Hamster Ovary (CHO) cells | With S9 | Positive | nih.gov |
| Comet Assay | Human peripheral lymphocytes | Not specified | Positive | nih.govresearchgate.net |
| Comet Assay | Drosophila melanogaster haemocytes | In vivo | Positive | researchgate.net |
| DNA Damage Assay | B. subtilis rec assay | Not specified | Positive | epa.gov |
| Micronucleus Test | ddY mice | In vivo | Negative | epa.gov |
Carcinogenicity Studies and Classifications
The carcinogenic potential of this compound has been evaluated in long-term animal studies and reviewed by several international regulatory and scientific agencies. The consensus from available data is that this compound does not demonstrate carcinogenic activity under the conditions of the studies conducted.
Detailed Research Findings
The most comprehensive carcinogenicity bioassay on this compound was conducted by the U.S. National Toxicology Program (NTP). nih.govosti.gov In these two-year studies, technical-grade this compound was administered by gavage in corn oil to F344/N rats and B6C3F1 mice. nih.govosti.gov
In the study involving F344/N rats, groups of 50 male and 50 female rats were administered this compound at doses of 0, 200, or 400 mg/kg body weight per day for 103 weeks. osti.govindustrialchemicals.gov.au The survival of female rats was lower in the dosed groups, primarily attributed to gavage-related incidents. osti.gov However, upon completion of the study, the NTP concluded that there was no evidence of carcinogenic activity in either male or female rats. osti.govindustrialchemicals.gov.au Interestingly, the study observed a dose-related negative trend in the incidence of anterior pituitary gland neoplasms in female rats. nih.govindustrialchemicals.gov.au
In the parallel study on B6C3F1 mice, groups of 50 male and 50 female mice were given this compound at doses of 0, 100, or 200 mg/kg body weight per day for 103 weeks. osti.govindustrialchemicals.gov.au Similar to the rat study, the results showed no evidence of carcinogenic activity in male or female mice. osti.govnih.gov A dose-related negative trend was noted for Harderian gland adenomas in male mice. nih.govindustrialchemicals.gov.au A slight increase in adrenal cortex adenomas was seen in high-dose male mice, but this was not considered related to the chemical exposure as the incidence fell within the historical control range. nih.govindustrialchemicals.gov.aucir-safety.org
The table below summarizes the key findings from the NTP's two-year gavage studies.
Table 1: Summary of NTP Carcinogenicity Bioassay of this compound
| Species | Sex | Doses (mg/kg/day) | Duration | Findings on Carcinogenicity |
|---|---|---|---|---|
| F344/N Rat | Male | 0, 200, 400 | 103 Weeks | No evidence of carcinogenic activity. osti.gov |
| Female | 0, 200, 400 | 103 Weeks | No evidence of carcinogenic activity. osti.gov | |
| B6C3F1 Mouse | Male | 0, 100, 200 | 103 Weeks | No evidence of carcinogenic activity. osti.gov |
Classifications
Based on the available evidence, particularly the negative results from the comprehensive NTP bioassays, various regulatory and scientific bodies have classified this compound's carcinogenic potential. osti.govornl.gov The International Agency for Research on Cancer (IARC) has not assessed the carcinogenicity of this compound. ornl.gov The U.S. EPA, under its 2005 guidelines, determined there is "Inadequate Information to Assess Carcinogenic Potential". ornl.gov The NTP concluded from its own studies that there was "no evidence of carcinogenic activity" in male or female rats or mice under the conditions of the gavage studies. osti.gov
The table below provides a summary of the carcinogenicity classifications for this compound from various agencies.
Table 2: Carcinogenicity Classifications for this compound
| Agency/Organization | Classification | Rationale/Comments |
|---|---|---|
| National Toxicology Program (NTP) | No evidence of carcinogenic activity | Based on 2-year gavage studies in F344/N rats and B6C3F1 mice. osti.gov |
| U.S. Environmental Protection Agency (EPA) | Inadequate Information to Assess Carcinogenic Potential | Based on the lack of human data and limitations in animal studies. ornl.gov |
| International Agency for Research on Cancer (IARC) | Not assessed | this compound has not been evaluated by IARC. ornl.gov |
Environmental Chemistry and Degradation Pathways
Environmental Release and Distribution
Benzyl (B1604629) alcohol is introduced into the environment from both natural and anthropogenic sources. Its natural occurrence in the essential oils of various plants, such as jasmine and hyacinth, and as a component of fruits and tree exudates leads to its direct release into the atmosphere and soil. nih.govacs.org Anthropogenic releases are primarily linked to its extensive industrial and commercial use. guidechem.comepa.gov
Major pathways for its release into the environment include:
Industrial Waste Streams: Its production and application as a solvent in paints, lacquers, inks, and epoxy resins, as a chemical intermediate, and in the textile industry contribute to its presence in industrial wastewater. guidechem.comepa.gov
Commercial and Household Products: Benzyl alcohol is a common ingredient in cosmetics, perfumes, flavoring agents, and pharmaceutical products. nih.govacs.org Effluent from sewage treatment plants is a significant source of its release into aquatic environments. epa.gov
Other Sources: It has also been detected in incinerator emissions and in the exhaust from gasoline and diesel engines. epa.gov Leaching from landfills is another potential pathway for its entry into soil and groundwater. epa.gov
Once released, the distribution of this compound is governed by its physicochemical properties. With a vapor pressure of 9.4 x 10⁻² mm Hg at 25°C, this compound released to the air will exist solely in the vapor phase. nih.gov If released into water or soil, its high water solubility and low soil organic carbon-water partitioning coefficient (Koc) suggest it will have very high mobility in soil, potentially leading to groundwater contamination. nih.govguidechem.com
Atmospheric Degradation Mechanisms
In the atmosphere, this compound exists predominantly as a vapor and is primarily degraded through chemical reactions, with physical removal processes also playing a role. nih.gov
The principal degradation pathway for vapor-phase this compound in the atmosphere is its reaction with photochemically-produced hydroxyl (OH) radicals. nih.govacs.org This oxidation process is relatively rapid and is the main determinant of its atmospheric lifetime. The reaction proceeds via two main mechanisms: H-atom abstraction from the hydroxymethyl group (-CH₂OH) and OH addition to the aromatic ring. researchgate.netresearchgate.netnih.gov
The H-atom abstraction pathway accounts for approximately 25% of the reaction and results in the formation of benzaldehyde (B42025). acs.orgresearchgate.netnih.gov The remaining ~75% of the reaction proceeds through OH addition to the aromatic ring, leading to the formation of ring-retaining products like o-hydroxybenzylalcohol and ring-cleavage products such as glyoxal and formaldehyde. acs.orgresearchgate.netnih.gov
The established rate constant for the reaction between this compound and OH radicals is a key parameter for estimating its atmospheric persistence.
| Parameter | Value | Reference Temperature |
| Rate Constant (kOH) | (2.8 ± 0.4) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 297 ± 3 K |
| Estimated Atmospheric Half-life | ~5 to 16 hours | N/A |
Data compiled from multiple studies. The atmospheric half-life is an estimation based on typical atmospheric OH radical concentrations and can vary. nih.govacs.orgresearchgate.net
Ozonolysis, the cleavage of unsaturated bonds by ozone (O₃), is not a significant degradation pathway for this compound. acs.org The structure of this compound, which consists of a stable aromatic ring, is resistant to attack by ozone under typical atmospheric conditions. acs.orgmasterorganicchemistry.comwikipedia.org Experimental studies have established an upper limit for the reaction rate constant with ozone, confirming that this process is of negligible importance compared to the reaction with OH radicals. acs.orgresearchgate.netnih.gov
| Parameter | Value | Reference Temperature |
| Rate Constant (kO₃) | < 2 × 10⁻¹⁹ cm³ molecule⁻¹ s⁻¹ | 299 K |
This value represents the upper limit for the rate constant, indicating a very slow reaction. acs.orgresearchgate.netnih.gov
Aqueous and Soil Biodegradation
In soil and aquatic environments, the primary fate of this compound is biodegradation by microorganisms. It is considered to be readily biodegradable under both aerobic and anaerobic conditions. nih.gov
Aerobic Degradation: In the presence of oxygen, a wide variety of bacteria and fungi can utilize this compound as a carbon source. The aerobic pathway typically involves the oxidation of this compound to benzaldehyde, which is then further oxidized to benzoic acid. nih.govnih.govnih.gov The benzoic acid is subsequently converted to catechol, which undergoes ring cleavage, and the resulting intermediates are funneled into central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.govnih.gov Studies using the Japanese MITI test have shown 94% of the theoretical biochemical oxygen demand (BOD) was reached in two weeks, indicating that aerobic biodegradation is an important environmental fate process. nih.gov
Anaerobic Degradation: Under anoxic conditions, such as in saturated soils, sediments, and wastewater treatment digesters, this compound is also effectively degraded. nih.govoup.com The anaerobic pathway is initiated by the oxidation of this compound to benzaldehyde and then to benzoate. researchgate.netresearchgate.net The benzoate is then activated to its coenzyme A (CoA) thioester, benzoyl-CoA, which is a central intermediate in the anaerobic degradation of many aromatic compounds. researchgate.netoup.com The aromatic ring of benzoyl-CoA is then reduced and subsequently cleaved, ultimately leading to mineralization to carbon dioxide and methane. nih.govresearchgate.net Research has demonstrated that under anaerobic conditions with municipal digester sludge, 100% mineralization of this compound can occur within two weeks. nih.gov
| Degradation Pathway | Key Intermediates | Final Products |
| Aerobic | Benzaldehyde, Benzoic Acid, Catechol | Carbon Dioxide, Water, Biomass |
| Anaerobic | Benzaldehyde, Benzoic Acid, Benzoyl-CoA | Carbon Dioxide, Methane, Biomass |
Metabolic Pathways in Microorganisms (e.g., Gordonia sp., Pseudomonas putida)
The biodegradation of this compound in the environment is significantly driven by microbial metabolism. Certain strains of bacteria, such as Gordonia sp. and Pseudomonas putida, have demonstrated the ability to utilize this compound as a sole source of carbon and energy. These microorganisms employ specific enzymatic pathways to break down the aromatic ring and channel the resulting intermediates into central metabolic cycles.
In Gordonia sp. strain MTCC 4818, this compound is metabolized through a pathway involving the sequential oxidation to benzaldehyde and then to benzoic acid. nih.govresearchgate.net This is followed by the formation of catechol, a key intermediate. The catechol then undergoes ring cleavage via the ortho-cleavage pathway, catalyzed by a dioxygenase enzyme, to produce cis,cis-muconic acid. This is subsequently converted to muconolactone and enters the tricarboxylic acid (TCA) cycle for complete mineralization. nih.govresearchgate.netkarger.com The initial steps involving the conversion of this compound to benzoic acid are facilitated by NAD+-dependent dehydrogenases. karger.com
Similarly, Pseudomonas putida CSV86 metabolizes this compound via the benzaldehyde and benzoate pathway, ultimately leading to catechol. nih.govresearchgate.net This strain also utilizes the catechol ortho-cleavage pathway for ring fission, which contrasts with the more commonly known meta-cleavage pathway in other pseudomonads. nih.govresearchgate.netasm.org The degradation process is regulated by two sets of enzymes. An upper regulon, induced by the aromatic alcohol, codes for aromatic alcohol dehydrogenase and aromatic aldehyde dehydrogenase, which convert the alcohol to the corresponding acid. nih.govresearchgate.net The resulting aromatic acid then induces a lower regulon that metabolizes it through the ring-cleavage pathway. nih.govresearchgate.net Specific enzymes, this compound dehydrogenase (BADH) and benzaldehyde dehydrogenase (BZDH), have been identified and characterized in this strain, showing broad substrate specificity for mono- and di-aromatic alcohols and aldehydes. researchgate.net
Table 1: Metabolic Pathway of this compound in Select Microorganisms
| Microorganism | Initial Step | Key Intermediates | Ring Cleavage Pathway | Final Products |
|---|---|---|---|---|
| Gordonia sp. MTCC 4818 | Oxidation to Benzaldehyde | Benzoic Acid, Catechol, cis,cis-Muconic Acid, Muconolactone | ortho-cleavage | TCA Cycle Intermediates |
| Pseudomonas putida CSV86 | Oxidation to Benzaldehyde | Benzoic Acid, Catechol | ortho-cleavage | TCA Cycle Intermediates |
Biodegradation Rates and Factors Influencing Degradation
The rate at which this compound is biodegraded in the environment is influenced by a combination of physical, chemical, and biological factors. These factors affect microbial activity and the bioavailability of the compound. sparkoncept.com
Key environmental conditions that govern biodegradation rates include temperature, pH, and the availability of oxygen. sparkoncept.comresearchgate.net Microbial activity is generally enhanced at warmer temperatures, leading to accelerated degradation, while very cold conditions can significantly slow or halt the process. sparkoncept.com The pH of the environment also plays a crucial role; for instance, the optimal pH for the biodegradation of benzyl benzoate (a precursor to this compound) by Pseudomonas desmolyticum was found to be 7.0, with an optimal temperature of 30°C. researchgate.net Oxygen availability is another critical factor, as aerobic microorganisms, which require oxygen, tend to break down organic matter more efficiently and rapidly than anaerobic microbes. sparkoncept.com
Table 2: Factors Influencing this compound Biodegradation
| Factor | Influence on Degradation Rate | Notes |
|---|---|---|
| Temperature | Higher temperatures generally increase the rate. | Optimal temperature for degradation of a related compound by P. desmolyticum was 30°C. researchgate.net |
| pH | Degradation is optimal within a specific pH range. | Optimal pH for degradation of a related compound by P. desmolyticum was 7.0. researchgate.net |
| Oxygen Availability | Aerobic conditions typically lead to faster degradation. sparkoncept.com | Oxygen is required by aerobic microorganisms for efficient metabolism. |
| Microbial Community | Abundance and diversity of capable microorganisms are key. sparkoncept.com | Strains like Gordonia sp. and Pseudomonas putida are known degraders. nih.govnih.gov |
| Nutrient Availability | Presence of other carbon/nitrogen sources can enhance the rate. researchgate.net | Glucose, lactose, and peptone have been shown to be effective. researchgate.net |
Bioconcentration Potential in Aquatic Organisms
Bioconcentration refers to the process where the concentration of a chemical in an organism becomes higher than its concentration in the surrounding environment, specifically from water uptake. wikipedia.org This potential is commonly quantified using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the water at equilibrium. wikipedia.orgnih.gov A BCF value greater than 1 indicates a tendency for the chemical to accumulate in living tissues. wikipedia.org
For this compound, the bioconcentration potential in aquatic organisms is considered to be low. The BCF is an indicator of a chemical's likelihood to bioaccumulate; substances with high lipid affinity (lipophilic) tend to concentrate in fatty tissues and thus have higher BCF values. wikipedia.org Regulatory agencies use BCF values to classify the bioaccumulation potential of chemicals, with values between 1,000 and 5,000 often categorized as "bioaccumulative" and those above 5,000 as "highly bioaccumulative". nih.gov
Available data for this compound indicate a low BCF. One calculated bioconcentration factor for this compound is reported as 3.6 L/kg. herts.ac.uk An estimated BCF for the related compound benzyl chloride was 18 L/kg, which also suggests a low potential for bioaccumulation. mdpi.com These low values indicate that this compound is not expected to significantly accumulate in the tissues of aquatic organisms.
Table 3: Bioconcentration Factor (BCF) for this compound
| Compound | BCF Value (L/kg) | Source of Data | Indication |
|---|---|---|---|
| This compound | 3.6 | Calculated herts.ac.uk | Low bioconcentration potential |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzaldehyde |
| Benzoic Acid |
| Benzyl Benzoate |
| Benzyl Chloride |
| Benzene (B151609) |
| Catechol |
| cis,cis-Muconic Acid |
| Glucose |
| Lactose |
| Muconolactone |
| Peptone |
| Sodium Nitrate |
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatography is a cornerstone of analytical chemistry for separating, identifying, and quantifying chemical compounds. High-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC) are all utilized in the analysis of benzyl (B1604629) alcohol, each with its specific applications and advantages.
HPLC is a versatile and widely used technique for the analysis of benzyl alcohol in pharmaceuticals, cosmetics, and other consumer products. It offers excellent resolution and sensitivity for the quantification of this compound and its simultaneous determination with other active ingredients or preservatives.
For complex matrices such as e-liquids, a highly specific and sensitive method is required to overcome potential interferences. Isotope Dilution High-Performance Liquid Chromatography-Tandem Mass Spectrometry (ID-HPLC-MS/MS) has been successfully developed and validated for the measurement of this compound in these products. nih.govnih.gov This method involves the use of an isotopically labeled internal standard, this compound-¹³C₆, which is chemically identical to the analyte but has a different mass. nih.gov This allows for precise quantification by correcting for matrix effects and variations in instrument response.
The sample preparation for this method is straightforward, typically involving a simple dilution followed by mechanical stirring. nih.govnih.gov The diluted extract is then analyzed by HPLC-MS/MS to separate, identify, and quantify this compound. nih.govnih.gov This technique has demonstrated low detection limits, making it suitable for identifying even trace amounts of the compound. nih.govnih.gov
A study on JUUL™ brand e-liquids reported a detection limit of 0.11 ng/μL for this compound using this method. nih.govnih.gov The analysis of various e-liquid flavors showed relative standard deviations ranging from 4.3% to 16.0%, indicating the variability of this compound content across different products. nih.govnih.gov
Table 1: ID-HPLC-MS/MS Method Parameters for this compound in E-Liquids
| Parameter | Value |
|---|---|
| Internal Standard | This compound-¹³C₆ nih.gov |
| Sample Preparation | Simple dilution and mechanical stirring nih.govnih.gov |
| Detection Limit | 0.11 ng/μL nih.govnih.gov |
Reverse-phase HPLC (RP-HPLC) is a common and robust technique for the simultaneous analysis of this compound alongside other compounds in a single analytical run. This is particularly useful for the quality control of pharmaceutical formulations where this compound is used as a preservative. The separation is typically achieved on a C8 or C18 column, where compounds are separated based on their hydrophobicity. jpionline.orgresearchgate.net
Several validated RP-HPLC methods have been reported for the simultaneous determination of this compound with various active pharmaceutical ingredients. For instance, a method was developed to estimate this compound and glycopyrrolate in an injection using a Kromasil 100-5 C8 column with a gradient elution of a phosphate buffer and methanol. jpionline.org Detection was carried out at 254 nm for this compound. jpionline.org Another study describes the simultaneous quantification of amcinonide and this compound in pharmaceutical preparations using a Zorbax reversed-phase column with an isocratic mobile phase of deionized water and acetonitrile. researchgate.net
The choice of mobile phase and detector wavelength is crucial for achieving good separation and sensitivity for all compounds of interest.
Table 2: Examples of RP-HPLC Methods for Simultaneous Determination of this compound
| Co-formulated Compound(s) | Column | Mobile Phase | Detection Wavelength for this compound |
|---|---|---|---|
| Glycopyrrolate | Kromasil 100-5 C8, 250 mm × 4.6 mm, 5 μm jpionline.org | Gradient of potassium dihydrogen phosphate buffer (pH 2.5) and methanol jpionline.org | 254 nm jpionline.org |
| Amcinonide | Zorbax reversed-phase, 250x4.6mm, 5µm researchgate.net | Isocratic mixture of deionized water and acetonitrile (70:30 v/v) researchgate.net | 254 nm researchgate.net |
| Tolfenamic Acid | Hypersil BDS C18, 4.6 mm x 150 mm, 5 µm austinpublishinggroup.com | Acetonitrile and 50mM triethylamine (70:30, v/v) austinpublishinggroup.com | 220 nm austinpublishinggroup.com |
The validation of analytical methods is essential to ensure their reliability and accuracy for their intended purpose. For HPLC methods analyzing this compound, validation is performed according to guidelines from the International Council for Harmonisation (ICH). jpionline.org
Linearity is established by analyzing a series of standard solutions of known concentrations. The response of the detector should be directly proportional to the concentration of this compound over a specified range. A correlation coefficient (r²) close to 1 indicates good linearity. austinpublishinggroup.comijrpr.com
Detection Limit (LOD) is the lowest concentration of this compound that can be detected by the method, while the Quantification Limit (LOQ) is the lowest concentration that can be quantified with acceptable precision and accuracy. austinpublishinggroup.comijrpr.com These are often determined based on the signal-to-noise ratio. austinpublishinggroup.com
Accuracy is assessed by determining the recovery of a known amount of this compound spiked into a placebo or sample matrix. High recovery percentages indicate that the method is accurate. jpionline.org
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). jpionline.orgpharmadekho.com Low %RSD values indicate high precision.
Robustness is the ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. jpionline.org
Table 3: Validation Parameters for a Selected RP-HPLC Method for this compound and Tolfenamic Acid austinpublishinggroup.com
| Parameter | This compound |
|---|---|
| Linearity Range | 160-240 µg/ml |
| Correlation Coefficient (r²) | 0.9995 |
| Limit of Detection (LOD) | 0.86 μg/mL |
| Limit of Quantification (LOQ) | 2.5 μg/mL |
For the analysis of this compound in human serum, a novel derivatization technique using 4-carbethoxyhexafluorobutyryl chloride has been developed to increase the molecular weight of this compound from 108 to 358. nih.gov This allows for easier identification and separation from volatile interferences in biological specimens. nih.gov
Table 4: GC/MS Method Parameters for this compound Analysis in Cosmetics ewai-group.com
| Parameter | Condition |
|---|---|
| Column | DB-5MS (30 m×0.25 mm×0.25μm) |
| Injection Port Temperature | 260℃ |
| Column Oven Temperature Program | Hold at 60°C for 5 minutes, ramp to 270°C at 35°C/min, hold for 1 min |
| Detection Mode | Selective Ion Monitoring (SIM) |
| Quantitative Ion | m/z 79 |
| Qualitative Ions | m/z 77, m/z 107, m/z 108 |
| Linearity Range | 0.0625 - 100 μg/mL |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that can be used for the qualitative analysis of this compound. It is often used to monitor the progress of chemical reactions or to get a preliminary assessment of the purity of a sample.
In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent material, such as silica gel. youtube.com The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. youtube.com
This compound, being a polar compound, has a strong attraction to the polar silica gel stationary phase and therefore travels a shorter distance up the plate compared to less polar compounds. youtube.com After development, the separated spots are visualized, often under UV light, as aromatic compounds like this compound can absorb UV radiation. youtube.com The distance traveled by a compound relative to the solvent front is known as the retention factor (Rf value), which can be used for identification purposes. researchgate.net While primarily a qualitative technique, TLC can provide semi-quantitative information by comparing the size and intensity of the spots.
High-Performance Liquid Chromatography (HPLC)
Spectrophotometric and Luminescence-Based Methods
Spectrophotometric methods offer a robust approach for the simultaneous quantification of this compound in the presence of other compounds. Research has demonstrated the development of sensitive and accurate spectrophotometric techniques for determining this compound and diclofenac in pharmaceutical preparations without the need for prior separation. researchgate.net One such method utilizes the derivative of the double-divisor-ratio spectrum of optical density, achieving a linear determination range of 30–97 µg/mL for this compound. researchgate.net A second approach, which measures analytical signals at wavelengths corresponding to maxima or minima in the spectra of the first derivative of the ratio of optical densities, has a linear determination range of 32–95 µg/mL for this compound. researchgate.net
Furthermore, the application of multivariate calibration methods, such as partial least squares (PLS), has proven effective in the spectrophotometric analysis of this compound. researchgate.net In one study, a calibration model based on absorption spectra in the 230-320 nm range was developed for mixtures of this compound and diclofenac, with a calibration matrix concentration range of 10-95 µg/mL for this compound. researchgate.net
Luminescence-based detection has also emerged as a highly sensitive technique, particularly for the detection of impurities within this compound. A notable example is the use of a luminescent 3D lanthanide metal-organic framework (Ln-MOF) as a chemical sensor. This method can detect trace amounts of benzaldehyde (B42025), an oxidation product of this compound, in solvents like this compound and ethanol (B145695). The luminescence of the Ln-MOF is efficiently quenched by benzaldehyde, allowing for its detection in concentrations ranging from 0.01 to 2.0 vol % in this compound. nih.gov
| Method | Analyte(s) | Matrix/Solvent | Linear/Detection Range | Reference |
|---|---|---|---|---|
| Derivative of Double-Divisor-Ratio Spectrum | This compound, Diclofenac | Pharmaceuticals | 30–97 µg/mL (this compound) | researchgate.net |
| First Derivative of the Ratio of Optical Densities | This compound, Diclofenac | Pharmaceuticals | 32–95 µg/mL (this compound) | researchgate.net |
| Partial Least Squares (PLS) | This compound, Diclofenac | Injectable Formulations | 10–95 µg/mL (this compound) | researchgate.net |
| Luminescence Quenching (Ln-MOF) | Benzaldehyde | This compound | 0.01–2.0 vol % | nih.gov |
Electrochemical Detection Methods
Electrochemical methods provide a sensitive and selective platform for the determination of this compound. An electrochemical sensor developed using screen-printed carbon devices modified with photochemically synthesized gold nanoparticles (AuNP) has shown significant promise. nih.govresearchgate.net This sensor, operating in a 0.10 mol L-1 potassium hydroxide solution, utilizes linear sweep voltammetry to detect this compound. nih.govresearchgate.net The analytical signal is the anodic current at +0.017 ± 0.003 V, and the method achieves a detection limit of 2.8 µg/mL. nih.govresearchgate.net
The electrochemical oxidation of this compound is another area of active research, focusing on the efficient conversion of this compound to valuable products like benzaldehyde. A "sandwich-type" organic-solid-water (OSW) system has been designed for the electrooxidation of high-concentration this compound. nih.gov This system demonstrates a highly selective two-electron oxidation process, achieving a Faradaic efficiency for benzaldehyde of over 97.0% within a potential range of 1.3 to 1.6 V. nih.gov At a potential of 1.6 V, a partial current density of 179.4 ± 12.9 mA cm⁻² for benzaldehyde was recorded. nih.gov This highlights the potential of electrochemical methods not only for detection but also for synthetic applications. The electrochemical oxidation of this compound generally proceeds to form benzaldehyde and benzoic acid, with the selectivity being influenced by the electrode material and reaction conditions. rsc.org
| Method/System | Purpose | Key Parameters | Results | Reference |
|---|---|---|---|---|
| AuNP-modified Screen-Printed Carbon Electrode | Detection | Technique: Linear Sweep Voltammetry Medium: 0.10 mol L-1 KOH Analytical Signal: Anodic current at +0.017 ± 0.003 V | Detection Limit: 2.8 µg/mL | nih.govresearchgate.net |
| Organic-Solid-Water (OSW) System | Electrooxidation to Benzaldehyde | Potential Range: 1.3 - 1.6 V Current Density at 1.6 V: 179.4 ± 12.9 mA cm⁻² | Faradaic Efficiency: >97.0% for Benzaldehyde | nih.gov |
Regulatory Science and Safety Assessments in Specific Applications
Cosmetic and Fragrance Applications
Benzyl (B1604629) alcohol is a common ingredient in cosmetics, where it functions as a fragrance component, preservative, solvent, and viscosity-decreasing agent. taylorandfrancis.com The safety of benzyl alcohol in cosmetic products has been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel. In a 2001 report, the CIR concluded that this compound is safe for use in cosmetic formulations at concentrations up to 5%. ireadlabelsforyou.com Additionally, it was deemed safe for use in hair dyes at concentrations up to 10%. ireadlabelsforyou.com
Initially, the CIR Expert Panel determined that there was insufficient data to support the safety of this compound in cosmetic products where inhalation is a primary route of exposure. ireadlabelsforyou.comcir-safety.org However, after reviewing new data, including a 4-week inhalation toxicity study in rats, the panel concluded that this compound is safe in the current practices of use and concentration, even in products that may be inhaled. cir-safety.orgnih.gov A 2010 survey indicated that this compound was being used in cosmetic products at concentrations ranging from 0.000006% to 10%. ireadlabelsforyou.com While historical concentration limits were established, more recent assessments suggest that the current use concentrations are below these levels, and therefore the explicit limits may no longer be necessary. cir-safety.org
Concentration Limits of this compound in Cosmetic Products
| Product Type | Recommended Concentration Limit | Reported Use Concentration Range (2010) |
|---|---|---|
| General Cosmetic Formulations | Up to 5% | 0.000006% - 10% |
| Hair Dyes | Up to 10% | Not specified |
Despite its generally safe profile in cosmetics, this compound can cause non-immunologic contact reactions and contact urticaria (hives). getcurex.comwyndly.com These reactions are typically cutaneous and are thought to involve a cholinergic mechanism. nih.gov While considered a rare contact allergen, cases of allergic contact dermatitis from this compound have been reported. hmpgloballearningnetwork.comdermatitisacademy.com
One study reported a frequency of 0.9% for contact urticarial responses in patients who received intradermal tests with a saline solution containing this compound. hmpgloballearningnetwork.comdermatitisacademy.com It is important to note that a negative patch test does not necessarily rule out sensitization to this compound, especially in cases of Type I hypersensitivity reactions. hmpgloballearningnetwork.comdermatitisacademy.com For this reason, manufacturers are advised to consider these non-immunologic phenomena when formulating products, particularly those intended for infants and children. nih.gov Symptoms of a reaction can include redness, swelling, and severe itching. getcurex.com
Pharmaceutical Applications
In the pharmaceutical industry, this compound is widely used as a bacteriostatic preservative in injectable drugs. drugs.comzanchenglife.com Its antimicrobial properties help to prevent the growth of bacteria in multi-dose vials, thereby extending the shelf life of the medication. zanchenglife.comnih.gov Phenol and this compound are the two most common antimicrobial preservatives used in peptide and protein products. nih.gov For small-molecule injectable formulations, this compound is considered safe at concentrations up to 2% w/v. taylorandfrancis.com The addition of this compound to injectable formulations can also reduce pain at the injection site due to its local anesthetic properties. google.comeuropa.eu
The use of this compound in neonatal and pediatric formulations is a significant safety concern. researchgate.net Neonates, particularly premature and low-birth-weight infants, have immature liver and kidney function, which impairs their ability to metabolize and excrete this compound. taylorandfrancis.comnih.gov The metabolism of this compound to benzoic acid can lead to an accumulation of this metabolite, causing metabolic acidosis. nih.govcdc.gov
This accumulation has been linked to a fatal condition known as "gasping syndrome," characterized by hypotension, bradycardia, cardiovascular collapse, and severe metabolic acidosis. nih.govblogspot.com A number of neonatal deaths have been associated with the use of bacteriostatic saline intravascular flush solutions containing this compound. cdc.govblogspot.com The World Health Organization has set an acceptable daily intake for the benzyl/benzoic moiety at up to 5 mg/kg of body weight for adults, but a daily limit for pediatric patients has not been established. nih.gov Consequently, regulatory bodies like the FDA and the American Academy of Pediatrics recommend against the use of preparations containing this compound in infants. nih.govcontemporarypediatrics.com
Reported Toxic Doses of this compound in Neonates
| Reported Dose Range | Associated Condition | Source |
|---|---|---|
| 99–234 mg/kg/day (IV) | Neonatal Deaths | nih.gov |
| 100 to 200 mg/kg/day (IV) | "Gasping Syndrome" | europa.eublogspot.com |
| 99 to 405 mg/kg/24h | Accumulation of this compound | contemporarypediatrics.com |
This compound is metabolized in the body, first oxidized to benzaldehyde (B42025) and then to benzoic acid. nih.gov The benzoic acid is then conjugated with glycine (B1666218) in the liver to form hippuric acid, which is excreted by the kidneys. nih.govblogspot.com
This compound can interact with other drugs and substances. For instance, it may enhance the absorption of other topical agents, potentially increasing their systemic effects. patsnap.com When combined with certain drugs, this compound can decrease their metabolism. drugbank.com For example, the metabolism of aminophylline (B1665990) and amiodarone (B1667116) can be decreased when combined with this compound. drugbank.com Conversely, the metabolism of this compound itself can be increased when combined with drugs like abatacept and adalimumab. drugbank.com An adverse interaction between this compound and ethanol (B145695) has also been suggested, with this compound noncompetitively inhibiting hepatic alcohol dehydrogenase in rats. nih.gov
Food Additive Regulations
The regulation of this compound as a food additive is overseen by international and national bodies to ensure its safe use in consumer products. These regulations are based on comprehensive scientific assessments of toxicological data. Key regulatory authorities include the Joint FAO/WHO Expert Committee on Food Additives (JECFA), the European Food Safety Authority (EFSA), and the U.S. Food and Drug Administration (FDA).
In the European Union, this compound is designated with the E-number E 1519. It is an authorized food additive according to Annex III of Regulation (EC) No 1333/2008. The specific purity criteria for this compound are defined in Commission Regulation (EU) No 231/2012. A 2019 re-evaluation by the EFSA Panel on Food Additives and Flavourings (FAF) affirmed its safety under current use levels. The panel established an Acceptable Daily Intake (ADI) of 4 mg/kg of body weight (bw) per day. This ADI was derived from a No Observable Adverse Effect Level (NOAEL) of 400 mg/kg bw per day, identified in a carcinogenicity study in rats. The EFSA panel concluded that exposure to this compound from its use as a food additive does not pose a safety concern, as dietary exposure estimates were below the established ADI for all population groups.
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound. JECFA established a group ADI of 0-5 mg/kg bw for several related substances, including this compound, benzyl benzoate, benzoic acid, and benzaldehyde. This group ADI is expressed as benzoic acid equivalents. In 2015, the committee revised the group ADI to 0-20 mg/kg bw. JECFA concluded there was no safety concern at the current levels of intake when used as a flavoring agent.
In the United States, this compound is regulated by the FDA. It is listed in the Code of Federal Regulations, specifically 21 CFR 172.515, as a synthetic flavoring substance that is Generally Recognized as Safe (GRAS) for its intended use. The regulation stipulates that it should be used in the minimum quantity required to produce its intended effect and in accordance with good manufacturing practices. Its functions are primarily as a flavoring agent or adjuvant and as a solvent or vehicle.
Below are data tables summarizing the regulatory status and acceptable daily intake values for this compound.
Acceptable Daily Intake (ADI) for this compound
| Regulatory Body | ADI Value | Basis/Notes |
|---|---|---|
| EFSA (European Food Safety Authority) | 4 mg/kg bw/day | Established for this compound (E 1519) specifically. |
| JECFA (Joint FAO/WHO Expert Committee on Food Additives) | 0-20 mg/kg bw/day | This is a group ADI for benzoic acid and related substances, including this compound, expressed as benzoic acid equivalents. |
Regulatory Status in the EU and US
| Jurisdiction | Regulation/Status | Permitted Uses |
|---|---|---|
| European Union (EU) | Authorized food additive (E 1519) under Regulation (EC) No 1333/2008. | Carrier solvent in flavourings for liqueurs, aromatised wines, and confectionery. |
| United States (US) | Generally Recognized as Safe (GRAS) under 21 CFR 172.515. | Synthetic flavoring substance and adjuvant; solvent or vehicle. |
Future Research Directions and Unexplored Avenues
Development of Novel Benzyl (B1604629) Alcohol Derivatives with Tailored Bioactivities
A significant frontier in benzyl alcohol research is the design and synthesis of novel derivatives with specific, enhanced biological activities. By modifying the basic structure of this compound, researchers aim to create new compounds for therapeutic and antimicrobial applications.
Key research efforts focus on:
Antimicrobial Agents: Scientists are designing and synthesizing libraries of this compound derivatives to combat pathogenic bacteria and fungi. For instance, new (+)-neoisopulegol-based O-benzyl derivatives of aminodiols and aminotriols have shown potent activity against Gram-positive bacteria and fungi. mdpi.com Further research is exploring how different stereochemistry and substituent groups on the benzyl moiety can enhance this antimicrobial effectiveness. mdpi.com Other studies focus on creating heterocyclic derivatives, such as tetrazoles, through one-pot reactions starting from this compound. These derivatives are being investigated for a range of biological applications. nih.gov
Enzyme Inhibitors: N-benzyl deoxynojirimycin derivatives (NB-DNJDs) have been synthesized and evaluated as potential α-glucosidase inhibitors for the treatment of diabetes. mdpi.com Research indicates that modifications to the benzyl ring, such as the number and position of hydroxyl groups, significantly impact the compound's inhibitory activity. mdpi.com Future work will likely explore a wider range of substitutions to optimize this bioactivity.
Catalytic Synthesis: The development of novel, efficient catalysts is crucial for synthesizing these derivatives. One approach involves using pyrazinium chlorochromate-functionalized carbonitride as a heterogeneous catalyst for the in-situ synthesis of derivatives like 1,4-dihydropyridine (B1200194) and 3,4-dihydropyrimidin-2-(1H) one from benzyl alcohols. nih.gov This streamlines the production process, converting benzyl alcohols directly into complex heterocyclic compounds with high yields.
These research avenues demonstrate a strategic shift from using this compound merely as a solvent or preservative to leveraging its chemical scaffold for the development of new, bioactive molecules with targeted therapeutic potential.
Elucidation of Uncharacterized Biological Interactions and Signaling Pathways
While this compound is widely used, a comprehensive understanding of its interactions with biological systems at the molecular level remains incomplete. Future research is needed to map out the specific signaling pathways it may modulate and to identify any uncharacterized biological effects.
Areas ripe for investigation include:
Antimicrobial Mechanism of Action: this compound's function as a bacteriostatic preservative is well-known, with its mechanism often attributed to the disruption of bacterial cell membranes. patsnap.com However, the precise molecular interactions and downstream effects on cellular signaling cascades are not fully elucidated. Deeper investigation could reveal more specific targets, potentially leading to the development of more potent antimicrobial agents.
Topical Therapeutic Effects: In dermatology, this compound is used as an active ingredient in treatments for conditions like head lice, where its primary mechanism is believed to be the physical blockage of the lice's respiratory spiracles, leading to asphyxiation. patsnap.com Research could further explore whether it also engages with specific neurological or metabolic pathways in the parasites.
Interactions with Eukaryotic Cells: As an excipient in injectable medications, this compound comes into direct contact with human tissues. emergenresearch.com While generally considered safe at low concentrations, its subtle effects on cellular processes are an area for further study. Research could focus on its potential interactions with cell surface receptors, ion channels, or intracellular signaling proteins to build a more complete safety and interaction profile.
A more profound understanding of these biological interactions will not only enhance the safe and effective use of this compound in current applications but also potentially uncover new therapeutic uses.
Sustainable Production and Degradation Technologies
Traditional industrial production of this compound often relies on processes involving non-renewable substrates and harsh conditions, such as the hydrolysis of benzyl chloride or the hydrogenation of benzaldehyde (B42025). nih.govgloballcadataaccess.org This has prompted significant research into greener, more sustainable alternatives for both its synthesis and degradation.
Sustainable Production:
Biocatalysis and Whole-Cell Biotransformation: A promising green approach is the use of microorganisms or their enzymes to produce this compound. Researchers have engineered Escherichia coli for the de novo biosynthesis of this compound directly from renewable glucose. researchgate.net This process involves introducing heterologous enzymes to create a non-natural pathway from endogenous precursors. researchgate.net Other studies have successfully used marine bacteria to convert benzaldehyde to this compound, a process that is more sustainable than traditional chemical synthesis. nih.govresearchgate.net
Solvent-Free Oxidation: Efforts are underway to develop solvent-free oxidation processes using green oxidants like air. mdpi.comresearchgate.net Studies have shown that catalysts such as ruthenium supported on alumina (B75360) can achieve good conversion of this compound with high selectivity in a sustainable, solvent-free system. mdpi.comresearchgate.net
Photocatalysis: Photocatalytic technology offers another green route for organic synthesis. Research has demonstrated the selective oxidation of this compound to benzaldehyde using Ag/Pd/m-BiVO4 microspheres under visible light irradiation, providing a mild and environmentally friendly method. mdpi.com
Sustainable Degradation:
Advanced Oxidation Processes: To address the environmental presence of this compound, researchers are developing effective degradation technologies. One such method is the solar photo-Fenton process, which uses a combination of ferrous ions (or ferrioxalate), hydrogen peroxide, and a catalyst like zinc oxide (ZnO) under solar light to generate highly reactive hydroxyl radicals that break down the this compound molecule. sphinxsai.com
Recycling and Reuse: In industrial settings, technologies are being implemented for the recovery and recycling of waste solvents containing this compound. epa.ie Where possible, waste solvent is sent off-site to be recycled or reused as fuel, minimizing environmental discharge. epa.ie
These advancements in green chemistry and biotechnology are paving the way for a more environmentally benign lifecycle for this compound, from its production to its eventual breakdown.
Advanced In Silico Modeling for Toxicological and Mechanistic Predictions
Computational, or in silico, methods are becoming indispensable tools for predicting the toxicological properties of chemicals and for understanding their reaction mechanisms, thereby reducing the need for animal testing and accelerating research. nih.govresearchgate.net
Toxicological Prediction: In silico toxicology employs computational models, including (Quantitative) Structure-Activity Relationships ([Q]SAR), to predict the potential toxicity of chemicals based on their molecular structure. ceon.rs These models are developed by gathering biological data, calculating molecular descriptors, and using algorithms to generate and evaluate predictive models. nih.gov For this compound and its derivatives, these tools can be used to forecast a range of toxicological endpoints, such as skin sensitization, carcinogenicity, and developmental toxicity, helping to prioritize chemicals for further testing and guide the design of safer alternatives. researchgate.netceon.rs The use of consensus models, which combine the results of multiple individual models, can improve predictive power and reliability. nih.gov
Mechanistic Predictions: Computational modeling is also a powerful tool for elucidating chemical reaction mechanisms. Density Functional Theory (DFT) has been used to investigate the gas-phase reaction mechanisms of this compound with atmospheric radicals like NO3, providing insights into its atmospheric fate. researchgate.net Simulation tools like COMSOL Multiphysics are used to model processes such as the selective oxidation of this compound in photoelectrochemical reactors, helping to optimize reactor design for efficiency. chula.ac.th Furthermore, combining kinetic studies with computational models like the Langmuir adsorption model helps to understand the mechanistic details of catalytic oxidation, such as identifying the rate-determining steps on catalyst surfaces. acs.org
The continued development and application of these advanced computational models will enable faster, more accurate predictions of the safety and reactivity of this compound and its derivatives, fostering innovation while ensuring human and environmental safety.
Q & A
Q. Table 1. Key Variables in Benzylation Optimization (Yates Design)
| Variable | Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 120–140°C | +23% (p<0.01) | |
| Molar Ratio (o-cresol:BA) | 3:1–5:1 | +18% (p<0.05) | |
| AlCl₃ Loading | 3–5 wt% | +15% (p<0.05) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
